molecular formula C13H13ClN2O2 B11857131 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide CAS No. 88349-92-2

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide

Cat. No.: B11857131
CAS No.: 88349-92-2
M. Wt: 264.71 g/mol
InChI Key: MBKWQGPLADRBOC-UHFFFAOYSA-N
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Description

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a chloro group at the 5-position of the quinoline ring and an acetamide group at the 8-position, linked through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide typically involves the reaction of 5-chloro-8-hydroxyquinoline with N,N-dimethylacetamide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{5-Chloro-8-hydroxyquinoline} + \text{N,N-dimethylacetamide} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Scientific Research Applications

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: A similar compound with a heptan-2-yl group instead of the N,N-dimethylacetamide group.

    2-[(5-Chloroquinolin-8-yl)oxy]acetic acid: Another related compound with an acetic acid group.

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of the N,N-dimethylacetamide group

Properties

CAS No.

88349-92-2

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N,N-dimethylacetamide

InChI

InChI=1S/C13H13ClN2O2/c1-16(2)12(17)8-18-11-6-5-10(14)9-4-3-7-15-13(9)11/h3-7H,8H2,1-2H3

InChI Key

MBKWQGPLADRBOC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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